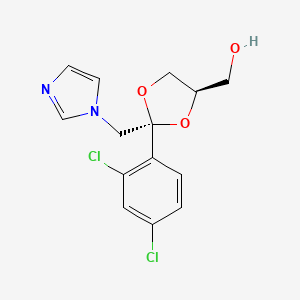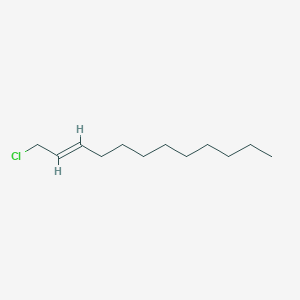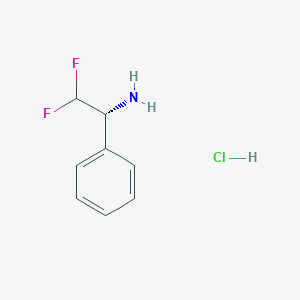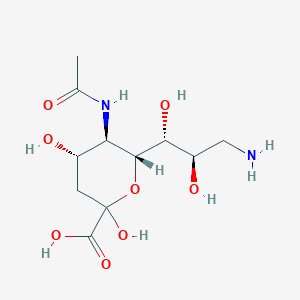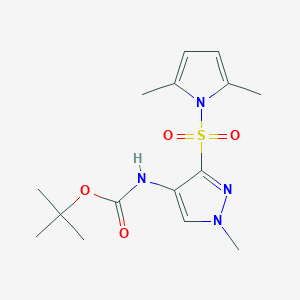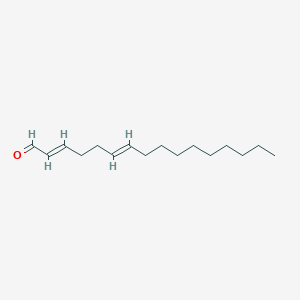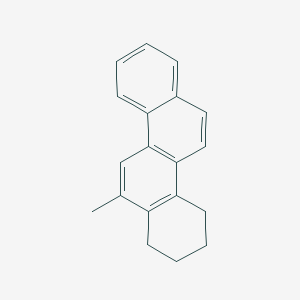
12-Methyl-1,2,3,4-tetrahydrochrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Methyl-1,2,3,4-tetrahydrochrysene is a complex chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its tetrahydrochrysene core with a methyl group attached at the 12th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tetrahydrochrysene core, followed by methylation at the 12th position. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
12-Methyl-1,2,3,4-tetrahydrochrysene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
12-Methyl-1,2,3,4-tetrahydrochrysene has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 12-Methyl-1,2,3,4-tetrahydrochrysene involves its interaction with specific molecular targets and pathways. This can include binding to receptors, modulating enzyme activity, and influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrochrysene: Lacks the methyl group at the 12th position, which can influence its chemical and biological properties.
12-Methylchrysene: Similar structure but lacks the tetrahydro component, affecting its reactivity and applications.
1,2,3,4,4a,5,6,14b-Octahydropicene: Another polycyclic aromatic hydrocarbon with different structural features.
Uniqueness
12-Methyl-1,2,3,4-tetrahydrochrysene is unique due to its specific methylation pattern and tetrahydrochrysene core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can exhibit different reactivity and interactions compared to similar compounds.
特性
IUPAC Name |
12-methyl-1,2,3,4-tetrahydrochrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-3,6,8,10-12H,4-5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULYHPJDPMJNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

